N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 3-chlorophenyl group and an acetamide moiety. Its structural complexity arises from the fused thiophene-pyrazole ring system, which confers unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclization and acetylation steps, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-8(18)15-13-11-6-19-7-12(11)16-17(13)10-4-2-3-9(14)5-10/h2-5H,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOEWWPCPAAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thieno[3,4-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase, leading to inhibition of its activity.
Pathways Involved: It may interfere with oxidative stress pathways by scavenging reactive oxygen species and reducing oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e)
- Structural Differences: Replaces the thienopyrazole core with a 1,3,4-thiadiazole ring. The 3-chlorophenyl and acetamide groups are retained, but the thiadiazole introduces additional sulfur atoms, altering electronic properties.
- Synthesis : Prepared via condensation of 3-chlorophenylacetic acid derivatives with 5-mercapto-1,3,4-thiadiazol-2-amine.
- Physical Properties : Melting point (mp) 212–216°C; IR peaks at 1708 cm⁻¹ (C=O stretch) and 3147 cm⁻¹ (N–H stretch) .
- Bioactivity: Not explicitly reported in the evidence, but thiadiazole analogs are known for antimicrobial and antioxidant activities .
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Structural Differences: Features a dihydrothienopyridine-oxadiazole hybrid instead of thienopyrazole.
- Synthesis : Involves coupling of oxadiazole-thiol intermediates with chloroacetamide derivatives.
- Solubility : Exhibits higher solubility in polar aprotic solvents (e.g., DMSO) compared to the target compound, likely due to the oxadiazole’s polarity .
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Structural Differences: Substitutes thienopyrazole with a benzofuran-oxadiazole system. Retains the 3-chlorophenylacetamide group.
- Bioactivity : Demonstrated potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to the benzofuran moiety’s membrane-disrupting properties .
Functional Analogs in Patented Compounds
N-(4-(4-Chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Structural Differences: Quinoline-indole core with a piperidinylidene-acetamide side chain.
- Applications : Patented for use in oncology, targeting tyrosine kinase receptors .
N-(S)-1-(3-(4-Chloro-3-(2-methoxyacetamido)-1-methyl-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-((3b-S,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3.4]cyclopenta[1,2-c]pyrazol-1-yl)acetamide
- Structural Differences : Highly complex polycyclic system with fluorinated substituents. The acetamide group is part of a larger pharmacophore designed for high target specificity.
- Bioactivity : Likely developed as a kinase inhibitor, leveraging fluorine atoms for improved metabolic stability .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity: Thienopyrazole derivatives (e.g., the target compound) exhibit rigid planar structures, favoring DNA intercalation or enzyme binding, whereas thiadiazole or oxadiazole analogs (e.g., 3e, 2a) offer enhanced solubility and metabolic stability .
- Chlorophenyl Position Sensitivity : The 3-chlorophenyl group in the target compound and 2a/3e may enhance hydrophobic interactions in target binding compared to 2-chlorophenyl analogs (e.g., CPA) .
- Patent Trends : Fluorinated and polycyclic acetamide derivatives (e.g., ) dominate recent patents, suggesting a shift toward kinase-targeted therapies with improved pharmacokinetics.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. Its unique structure features a thieno[3,4-c]pyrazole core with a chlorophenyl group and an acetamide moiety. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.
Molecular Characteristics
- Molecular Formula : C17H14ClN3OS2
- Molecular Weight : 375.89 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of a suitable precursor under acidic or basic conditions.
- Introduction of the Acetamide Moiety : Nucleophilic substitution of an acetamide precursor with the thieno[3,4-c]pyrazole core.
These synthetic routes highlight the complexity and specificity required in developing this compound for biological applications .
Antitumor Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For example:
- Mechanism of Action : These compounds often act as inhibitors of key oncogenic pathways such as BRAF(V600E) and EGFR. Studies have shown that they can induce apoptosis in cancer cells by activating caspase pathways .
Case Study: Caspase Activation
In a study involving MCF-7 breast cancer cells:
- Compound 12 was found to increase caspase-3 levels significantly (543.50 ± 4 pg/mL), indicating its potential as an antitumor agent .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory effects:
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to endotoxin stimulation .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties:
- Activity Against Pathogens : Preliminary studies have indicated moderate to excellent activity against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substitution Patterns : The presence of the chlorophenyl group enhances interaction with biological targets.
- Core Structure : The thieno[3,4-c]pyrazole scaffold is versatile and allows for modifications that can improve efficacy and selectivity.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
